1-(4-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-16(13-1-3-14(4-2-13)21(23)24)11-25-17-6-5-15(19-20-17)12-7-9-18-10-8-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHYJDEFFALJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a nitrophenyl group, a pyridinyl moiety, and a pyridazinyl sulfanyl group. Its molecular formula is , and it features notable functional groups that contribute to its biological activity.
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The compound is believed to inhibit or modulate the activity of these targets, impacting various biochemical pathways including:
- Signal Transduction : Modulation of signaling pathways that regulate cellular responses.
- Gene Expression : Influence on transcription factors that govern gene expression.
- Metabolic Processes : Alteration of metabolic pathways through enzyme inhibition.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that the compound possesses significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic functions.
Anticancer Potential
Research indicates that the compound may have anticancer properties, potentially through the induction of apoptosis in cancer cells. Molecular docking studies suggest favorable binding interactions with targets involved in cancer progression.
Research Findings and Case Studies
A review of recent literature reveals various studies focused on the biological activity of this compound:
| Study | Findings |
|---|---|
| Molecular Docking Study | Showed strong binding affinity to cancer-related targets, indicating potential as an anticancer agent. |
| Antioxidant Activity Assessment | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |
| Antimicrobial Testing | Exhibited inhibitory effects against Gram-positive and Gram-negative bacteria in vitro. |
Case Study: Anticancer Activity
In a specific study, the compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. The study concluded that further investigation into its mechanism could lead to the development of new anticancer therapies.
Comparison with Similar Compounds
Aryl Group Modifications
- 4-Nitrophenyl (Target Compound) : The nitro group enhances polarity and may improve binding affinity in biological targets due to electron-withdrawing effects.
- Trimethoxyphenyl () : The electron-donating methoxy groups in BJ95849 reduce electrophilicity, which could alter metabolic stability or receptor interactions compared to the nitro group.
Heterocyclic Core Differences
- Pyridazine-Pyridinyl (Target) : The fused pyridazine-pyridine system may engage in extended π-π interactions, beneficial for crystallinity or enzyme inhibition.
- Triazolo-Pyridazine () : G856-6446’s triazolo-pyridazine core introduces additional nitrogen atoms, likely enhancing hydrogen-bonding capacity compared to the target’s simpler pyridazine.
Linker and Functional Group Comparisons
- Sulfanyl (Target) : The thioether linker offers moderate stability and flexibility.
- Morpholinyl/Pyrrolidinyl () : Amine-containing linkers (e.g., G856-6469) improve solubility but may introduce metabolic liabilities compared to the target’s pyridinyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
